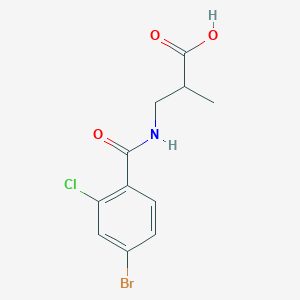

3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid

Description

3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a benzamido group with bromo and chloro substituents at the 4- and 2-positions, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. For instance, it plays a critical role in the synthesis of Elafibranor (a peroxisome proliferator-activated receptor agonist used for metabolic disorders) . Its structural complexity arises from the halogenated aromatic ring and the methyl-substituted propanoic acid backbone, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H11BrClNO3 |

|---|---|

Molecular Weight |

320.56 g/mol |

IUPAC Name |

3-[(4-bromo-2-chlorobenzoyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C11H11BrClNO3/c1-6(11(16)17)5-14-10(15)8-3-2-7(12)4-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

XTVPUEYQCMCRLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)C1=C(C=C(C=C1)Br)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid.

Amidation Reaction: The 4-bromo-2-chlorobenzoic acid undergoes an amidation reaction with 2-methylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines.

Scientific Research Applications

3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzamido group can form halogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with structurally related compounds is provided below. Key parameters include molecular weight, substituents, biological activity, and synthetic applications.

Table 1: Structural and Functional Comparison

Functional Group Analysis

- Halogenation: The target compound contains both bromo and chloro substituents, enhancing its electrophilicity compared to mono-halogenated analogs like 3-(4-Bromophenyl)-2-methylacrylic acid. This increases its utility in cross-coupling reactions .

- Amide vs. Thioester : Unlike Impurity K (which has an acetylthio group), the benzamido group in the target compound improves stability under acidic conditions, making it preferable for multi-step syntheses .

Research Findings and Limitations

- Reactivity: The dual halogenation in the target compound may reduce solubility in polar solvents compared to non-halogenated analogs, complicating purification .

- Thermal Stability: Benzamido derivatives generally exhibit higher thermal stability than thioester-containing compounds (e.g., Impurity K), as noted in captopril degradation studies .

- Gaps in Data: No direct toxicity or pharmacokinetic data exist for this compound, necessitating further studies for industrial scaling .

Biological Activity

3-(4-Bromo-2-chlorobenzamido)-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound exhibits its biological effects primarily through interactions with specific protein targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are implicated in various diseases, including cancer and inflammatory conditions. BET proteins recognize acetylated lysines on histones and transcription factors, influencing gene expression related to oncogenesis and inflammation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | Inhibits proliferation of cancer cells by targeting BET proteins. |

| Anti-inflammatory Effects | Suppresses inflammatory cytokine production in response to stimuli. |

| Enzyme Inhibition | May inhibit specific enzymes involved in tumorigenesis and inflammation. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that the compound effectively inhibited the expression of c-Myc, a key regulator in many cancers, in MM.1S cells at nanomolar concentrations. This suggests a promising role in cancer therapy by targeting BET proteins .

- Anti-inflammatory Mechanism : Research indicated that treatment with this compound resulted in downregulation of IL-8 production in TNF-α stimulated A549 cells, highlighting its potential use in inflammatory diseases .

- Selectivity and Affinity : The compound showed significant selectivity for the BRD4 D1 domain over other bromodomains, with a dissociation constant () of approximately 12 nM. This high affinity suggests that it could be a lead compound for developing selective BET inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzamide structure have been shown to enhance binding affinity and selectivity towards BET proteins. For instance, variations in the halogen substituents on the aromatic ring can significantly impact biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.